N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features:
- Thiazolo[4,5-d]pyridazin core: A bicyclic system combining a thiazole (sulfur- and nitrogen-containing 5-membered ring) fused to a pyridazine (6-membered ring with two nitrogen atoms).
- Substituents:
- A 2-methyl group and 4-oxo group on the thiazolo-pyridazine core.
- A phenyl group at position 7 of the pyridazine ring.
- An N-(3-chloro-4-methylphenyl)acetamide side chain linked to the core via a methylene bridge.
This compound is of interest in medicinal chemistry due to the structural versatility of thiazolo-pyridazine derivatives, which are often explored for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-12-8-9-15(10-16(12)22)24-17(27)11-26-21(28)19-20(29-13(2)23-19)18(25-26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWGLCQTWZJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological properties. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may interact with specific molecular targets involved in tumorigenesis. The structural components indicate potential interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions, which may modulate critical biological pathways.
Antitumor Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that compounds similar to this compound demonstrate notable activity against:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10.39 |
| HCT-116 (colon cancer) | 6.90 |
| A549 (lung cancer) | 14.34 |
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.
Case Studies
- Study on Thiazolopyridazines : A study published in 2020 examined various thiazolopyridazine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited high cytotoxicity against the MCF-7 cell line with an IC50 value of 10.39 μM, highlighting its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Another investigation focused on the interaction of similar compounds with cellular pathways involved in apoptosis and cell cycle regulation. These studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
A. Position 7 Modifications
- Phenyl (Target Compound) vs. Phenyl’s planar structure may improve π-π stacking with aromatic residues in biological targets (e.g., kinase ATP-binding pockets).
B. N-Substituent Variations
- 3-Chloro-4-methylphenyl (Target) vs. 4-Chlorophenyl () :
- The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, which could slow metabolic degradation (e.g., cytochrome P450 oxidation) compared to the simpler 4-chlorophenyl group.
- The methyl group at position 4 may restrict rotational freedom, stabilizing ligand-target interactions.
C. Core Functional Groups
- Both compounds retain the 2-methyl-4-oxo-thiazolo[4,5-d]pyridazin core, critical for maintaining hydrogen-bonding interactions (e.g., with kinase hinge regions).
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology : Use Sprague-Dawley rats for PK studies (IV/PO dosing, LC-MS/MS plasma analysis). Assess toxicity via histopathology and serum biomarkers (ALT, AST) after 14-day repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
